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Compound of Interest
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Compound Name:
carboxylate

Cat. No.: B1592148

An In-depth Technical Guide Spectral Data Analysis of Ethyl 2-bromo-5-methylthiazole-4-
carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the core spectroscopic data for
Ethyl 2-bromo-5-methylthiazole-4-carboxylate (CAS: 56355-62-5).[1][2] As a functionalized
thiazole, this heterocyclic compound serves as a valuable building block in medicinal chemistry
and materials science. Accurate structural elucidation is paramount for its application in
synthesis and drug development. This document details the expected spectral characteristics
from Nuclear Magnetic Resonance (*H and 3C NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). By integrating predictive data with fundamental spectroscopic principles,
this guide offers a robust framework for the characterization of this molecule, explaining the
causality behind spectral features and providing validated experimental protocols for data
acquisition.

Chapter 1: Molecular Structure and
Physicochemical Properties

The foundational step in any spectral analysis is a thorough understanding of the molecule's
structure. Ethyl 2-bromo-5-methylthiazole-4-carboxylate possesses a thiazole core, a five-
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membered aromatic ring containing both sulfur and nitrogen. This core is substituted with a
bromine atom at the C2 position, a methyl group at C5, and an ethyl carboxylate group at C4.

Key Physicochemical Properties:

Property Value Source
CAS Number 56355-62-5 [1][2]
Molecular Formula C7HsBrNO2S [1]
Molecular Weight 250.11 g/mol [1]

| Physical Form | Solid | |

The strategic placement of these functional groups dictates the electronic environment of each
atom, which in turn governs the output of spectroscopic techniques. The atom numbering
convention used throughout this guide is presented in the diagram below.

Caption: Molecular structure of Ethyl 2-bromo-5-methylthiazole-4-carboxylate with atom
numbering.

Chapter 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.[3] By analyzing the chemical shifts, integrations, and coupling patterns, a
definitive structure can be established.

'H NMR Spectral Analysis

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms (protons). For Ethyl 2-bromo-5-methylthiazole-4-carboxylate, three distinct signals
are expected, corresponding to the ethyl ester protons and the methyl group protons on the
thiazole ring.

Expertise in Action: Why No Thiazole Proton? A key feature of the predicted spectrum is the
absence of any signals in the aromatic region for the thiazole ring itself. This is a direct
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consequence of the substitution pattern: positions C2, C4, and C5 are all fully substituted,
leaving no protons directly attached to the heterocyclic core. This "silent" aromatic region is a
crucial first clue in structural verification.

Predicted *H NMR Data (Solvent: CDCls, 400 MHz):

. Predicted
Signal . . o . .
. Chemical Shift  Multiplicity Integration Rationale
Assighment
(3, ppm)
Protons are
adjacent to an
electronegativ
Ethyl -CHz- 4.40 Quartet (q) 2H t
~4. uarte e oxygen atom
(C10-H) < o

and coupled to
the -CHs group
(J =7.1 Hz).

Attached to the
electron-rich
thiazole ring; no
adjacent protons

Methyl -CHs (C6- _ _
~2.75 Singlet (s) 3H to couple with.

H) o
The position is

influenced by the
aromatic ring

current.[4]

| Ethyl -CHs (C11-H) | ~ 1.40 | Triplet (t) | 3H | Protons are coupled to the adjacent -CHz- group
(J=7.1H2z).|

13C NMR Spectral Analysis

The 13C NMR spectrum reveals the number of chemically distinct carbon environments.[5]
Proton-decoupled spectra are standard, where each unique carbon appears as a singlet.

Predicted 3C NMR Data (Solvent: CDCls, 100 MHz):
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. . Predicted Chemical Shift .
Signal Assignment Rationale

(6, ppm)
Carbonyl carbon of an
Ester C=0 (C7) ~162.0 ester, typically found in
this downfield region.[6]

Attached to the electron-

Thiazole C4 ~148.0 ) )
withdrawing ester group.
Attached to two
Thiazole C2 ~142.0 electronegative heteroatoms
(N and S) and a bromine atom.
Thiazole C5 ~130.0 Attached to the methyl group.
Methylene carbon attached to
Ethyl -CH2- (C10) ~61.5
the ester oxygen.
Terminal methyl carbon of the
Ethyl -CHs (C11) ~14.5

ethyl group.

| Methyl -CHs (C6) | ~ 12.5 | Methyl carbon attached to the thiazole ring. |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution *H and 3C NMR spectra for structural confirmation.
Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal
reference standard.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:

o Acquire the spectrum using a standard pulse program.
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o Set the spectral width to cover a range of 0-12 ppm.
o Employ an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.

o Accumulate a sufficient number of scans (typically 16 or more) to achieve an adequate
signal-to-noise ratio.[7]

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.
o Set the spectral width to 0-200 ppm.

o Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds to ensure
proper relaxation of quaternary carbons.[7]

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate
the chemical shift scale by setting the TMS signal to 0.00 ppm for *H and 3C spectra.

Chapter 3: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule
by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Spectral Interpretation

The IR spectrum of Ethyl 2-bromo-5-methylthiazole-4-carboxylate is dominated by features
characteristic of the ethyl ester and the substituted thiazole ring.

Expertise in Action: Distinguishing Esters from Carboxylic Acids A common challenge in
synthesis is confirming the complete conversion of a carboxylic acid to an ester. IR
spectroscopy provides a definitive answer. The spectrum of the target ester will feature a strong
C=0 stretch around 1720 cm~* and lack the very broad O-H stretch (typically 2500-3300 cm™1)
that is characteristic of a carboxylic acid's hydrogen-bonded dimer.[8]

Predicted FT-IR Data (KBr Pellet or ATR):
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Wavenumber (cm~—?) Intensity Vibrational Assignment
. C-H stretch (aliphatic -CHs,

~ 2980 Medium

-CH2)

C=0 stretch (ester carbonyl)[9]
~ 1720 Strong, Sharp

[10]
~ 1540 Medium C=N stretch (thiazole ring)

C-O stretch (asymmetric,
~ 1250 Strong

ester)[10]
~ 1100 Strong C-O stretch (symmetric, ester)

| <700 | Medium | C-Br stretch |

Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the key functional groups present in the molecule.
Methodology (ATR Technique):

 Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically
diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

e Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial
to subtract the spectral contributions of atmospheric CO2 and water vapor.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,

ensuring complete coverage.

o Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the
sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm~1.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

» Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
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spectrum.

Chapter 4: Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the
compound and structural details based on its fragmentation pattern upon ionization.[11]

Analysis of the Mass Spectrum

For Ethyl 2-bromo-5-methylthiazole-4-carboxylate, Electron lonization (EIl) is a common
method.

Expertise in Action: The Bromine Isotopic Signature A hallmark of a bromine-containing
compound is its distinctive isotopic pattern. Bromine has two stable isotopes, 7°Br and 8!Br, in
nearly a 1:1 natural abundance.[12] Consequently, the molecular ion will appear as a pair of
peaks of almost equal intensity, separated by 2 m/z units (M* and M+2). The presence of this
doublet is irrefutable evidence of a single bromine atom in the molecule and its fragments.

Predicted Fragmentation Data (EI-MS):

m/z (charge/mass ratio) Proposed Fragment Rationale

Molecular ion peak,
showing the characteristic

251/249 [M]* . .
1:1 isotopic pattern for
Bromine.
Loss of ethylene via McLafferty
223/221 [M - C2H4]* rearrangement of the ethyl
ester.
Loss of the ethoxy radical from
206/204 [M - OC2Hs]*
the ester group.
170 [M - Br]* Loss of a bromine radical.

| 83 | [CaH3S]* | Fragment corresponding to a methyl-substituted thienyl-like cation, indicative
of thiazole ring cleavage.[13] |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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